molecular formula C7H7N2+ B1208422 4-Methylbenzenediazonium CAS No. 57573-52-1

4-Methylbenzenediazonium

Cat. No.: B1208422
CAS No.: 57573-52-1
M. Wt: 119.14 g/mol
InChI Key: LWYMLCYZEMSNBK-UHFFFAOYSA-N
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Description

4-Methylbenzenediazonium is an organic compound with the molecular formula C7H7N2. It is a diazonium salt derived from 4-methylaniline. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzenediazonium can be synthesized through the diazotization of 4-methylaniline. The process involves the reaction of 4-methylaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{4-Methylaniline} + \text{Sodium Nitrite} + \text{Hydrochloric Acid} \rightarrow \text{this compound Chloride} + \text{Water} ]

Industrial Production Methods: In industrial settings, the preparation of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the low temperatures required for the stability of the diazonium salt .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzenediazonium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hypophosphorous acid and water.

    Substitution: Water, alcohols, and halides under acidic conditions.

    Coupling: Aromatic compounds with electron-donating groups under basic conditions.

Major Products Formed:

    Reduction: 4-Methylbenzene (Toluene)

    Substitution: 4-Methylphenol (p-Cresol)

    Coupling: Azo compounds

Scientific Research Applications

4-Methylbenzenediazonium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylbenzenediazonium involves the formation of reactive intermediates, such as aryl cations, during its reactions. These intermediates can undergo various transformations, leading to the formation of different products. For example, in the reduction reaction, the diazonium group is replaced by a hydrogen atom, resulting in the formation of toluene .

Properties

IUPAC Name

4-methylbenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYMLCYZEMSNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32066-79-8 (sulfate (1:1) salt), 38258-26-3 (sulfate (2:1) salt), 459-44-9 (tetrafluoroborate salt)
Record name 4-Methylbenzenediazonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057573521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60206203
Record name 4-Methylbenzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57573-52-1
Record name 4-Methylbenzenediazonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057573521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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